molecular formula C23H27F3N4O3 B1684517 SNX-2112 CAS No. 908112-43-6

SNX-2112

Cat. No.: B1684517
CAS No.: 908112-43-6
M. Wt: 464.5 g/mol
InChI Key: ZFVRYNYOPQZKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

SNX-2112 is synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by their coupling and cyclization . The synthetic route typically includes the following steps:

  • Preparation of the intermediate compound by reacting a substituted benzamide with a cyclohexylamine derivative.
  • Coupling of the intermediate with a tetrahydroindazole derivative.
  • Cyclization of the coupled product to form the final this compound compound.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

SNX-2112 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

SNX-2112 is a selective inhibitor of heat shock protein 90 (Hsp90) with anticancer activity, and it has been widely used in cancer research . It binds competitively to the N-terminal adenosine triphosphate (ATP) binding site of Hsp90 .

Scientific Research Applications

Anticancer Activity

  • Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated anticancer activity against NSCLC both in vitro and in vivo . It promotes apoptosis, inhibits proliferation, and reduces tumor growth . this compound also inhibits epithelial-mesenchymal transition (EMT) by increasing E-cadherin and decreasing N-cadherin and Vimentin . Additionally, it affects the Wnt/β-catenin signaling pathway in NSCLC cells .
    Cell LineIC50 (µM)
    A5490.50
    H12991.14
    H19752.36
    This compound Inhibits NSCLC Cell Proliferation In Vitro
  • Multiple Myeloma (MM): this compound inhibits MM cell growth and angiogenesis in the bone marrow microenvironment . It induces cytotoxicity and apoptosis in MM cell lines and patient MM cells via caspase-8, -9, and -3, and PARP cleavage . this compound also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1 and inhibits the growth of MM cells adherent to bone marrow stromal cells (BMSCs) .
  • Other Cancers: this compound has shown activity against various cancers in vitro and in vivo . It leads to the degradation of MET, HER-2, EGFR, and AKT, and the abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, leading to cell cycle arrest .

Cell Cycle Arrest and Apoptosis

  • This compound induces cell cycle arrest in NSCLC cells, specifically at the G2 and S phases for A549 and H1975 cells, and at the G2 phase for H1299 cells .
  • This compound induces apoptosis in various cancer cell lines . SNX-7081 induced more apoptosis in K562, Hep-2, and A549 cells, while this compound induced more significant G2/M arrest in SW-620 and HeLa cells .

Targeting Hsp90

  • This compound inhibits tubule formation by human umbilical vein endothelial cells (HUVECs) and osteoclast (OCL) formation, associated with the downregulation of Akt and ERK signaling .
  • SNX-5542, an orally bioavailable prodrug of this compound, has shown significant antitumor efficacy in vivo in mice bearing MET-amplified tumor xenografts . Hsp90 inhibition maintains its antitumor efficacy in PR-GTL-16 cells both in vitro and in vivo, suggesting that Hsp90 inhibition could be a valuable strategy in MET-amplified tumors that have acquired resistance to MET kinase inhibition .

Additional Information

  • This compound is more potent than 17-AAG against MM and other hematologic tumor lines .
  • Three phase 1 clinical studies of SNX-5422 (prodrug of this compound) are currently recruiting participants with refractory hematologic and solid tumor malignancies .

Biological Activity

SNX-2112 is a synthetic inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in the stability and function of various client proteins involved in cancer cell proliferation and survival. This compound has garnered attention for its potential antitumor activity across different cancer types, particularly in non-small cell lung cancer (NSCLC) and MET-amplified tumors.

This compound exerts its biological activity primarily through the inhibition of Hsp90, leading to the degradation of several key oncoproteins, including:

  • MET
  • HER-2
  • EGFR
  • AKT

This degradation disrupts critical signaling pathways such as Ras/Raf/MEK/MAPK and PI3K/AKT, resulting in cell cycle arrest and apoptosis in cancer cells .

Antitumor Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against NSCLC cell lines A549, H1299, and H1975 with IC50 values of 0.50 μM, 1.14 μM, and 2.36 μM respectively . The compound's efficacy is further illustrated in the following table:

Cell LineIC50 (μM)Proliferation Inhibition (%) at 72h
A5490.50>90%
H12991.14>80%
H19752.36>70%

Cell Cycle Arrest

Flow cytometry analysis revealed that this compound induces cell cycle arrest at different phases depending on the cell line. For example:

  • A549 Cells : G1 phase decreased by 14.48%, S phase increased by 7.62%, G2 phase increased by 7.23%.
  • H1299 Cells : G1 phase decreased by 27.29%, G2 phase increased by 27.24%.
  • H1975 Cells : Minor changes observed with G1 phase decreasing by 5.29% .

In Vivo Studies

This compound has also shown promising results in vivo. In studies involving nude mice with MET-amplified tumor xenografts, SNX-5542 (an orally bioavailable prodrug of this compound) demonstrated significant antitumor efficacy . The ability to maintain efficacy against tumors resistant to MET kinase inhibitors suggests its potential as a valuable therapeutic strategy in resistant cancer types.

Case Studies

Several case studies highlight the effectiveness of this compound in different cancer contexts:

  • Multiple Myeloma : this compound has been shown to induce apoptosis in multiple myeloma (MM) cell lines and patient samples, primarily through caspase activation .
  • Combination Therapies : In combination with other chemotherapeutics like cisplatin and paclitaxel, this compound enhances antitumor effects, although antagonistic effects were noted when combined with 5-FU .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in oncology:

  • Targeted Action : Primarily targets Hsp90, leading to degradation of multiple oncoproteins.
  • Effective Against Various Cancers : Demonstrated efficacy in NSCLC and MET-amplified tumors.
  • Induces Cell Cycle Arrest : Alters cell cycle distribution significantly.
  • Promising Clinical Applications : Potential for use in combination therapies and as a standalone treatment for resistant cancers.

Q & A

Basic Research Questions

Q. What is the primary mechanism of SNX-2112 as an HSP90 inhibitor, and how can researchers validate its target engagement in vitro?

this compound competitively binds to the N-terminal ATP-binding pocket of HSP90α/β, disrupting chaperone function and inducing proteasomal degradation of client proteins (e.g., HER2, Akt, ERK) . To validate target engagement:

  • ATPase activity assays : Measure inhibition of HSP90’s ATPase activity using malachite green or spectrophotometric methods.
  • Client protein degradation : Perform Western blotting to monitor reductions in HER2 (BT-474 cells) or Akt levels post-treatment (48–72 h) .
  • Cellular thermal shift assay (CETSA) : Confirm direct binding by assessing HSP90 thermal stability shifts in lysates from this compound-treated cells .

Q. How should researchers design in vitro experiments to assess this compound’s antiproliferative effects across cancer cell lines?

  • Cell lines : Use diverse models (e.g., MM.1S myeloma, A549 NSCLC, BT-474 breast cancer) .
  • Dosage and duration : Treat cells with 10–250 nM this compound for 48–72 h .
  • Assays :
    • MTT/CCK-8 : Determine IC50 values (reported range: 10–186 nM depending on cell type) .
    • Flow cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (G1 phase dominance) .
    • Western blotting : Confirm caspase-8/-9/-3 and PARP cleavage for apoptotic validation .

Q. What in vivo models are appropriate for evaluating this compound’s antitumor efficacy, and what endpoints should be prioritized?

  • Xenograft models : Subcutaneous implantation of A549 (NSCLC) or MM.1S (myeloma) cells in immunodeficient mice .
  • Dosing : Administer this compound prodrug (SNX-5422) orally at 20–80 mg/kg, 3–5× weekly .
  • Endpoints :
    • Tumor volume reduction (caliper measurements) and survival prolongation .
    • Histopathology: Assess necrosis/apoptosis (H&E, TUNEL staining) and angiogenesis (CD31 immunohistochemistry) .

Advanced Research Questions

Q. How does this compound inhibit epithelial-mesenchymal transition (EMT) in NSCLC, and what methodologies are critical for mechanistic studies?

this compound suppresses EMT by downregulating Wnt/β-catenin signaling:

  • Wnt pathway analysis :
    • Western blotting for β-catenin, p-β-catenin (Ser33/37), GSK3β, and p-GSK3β (Ser9) .
    • Rescue experiments: Co-treat with Wnt agonist SKL2001 to reverse this compound’s effects .
  • EMT markers : Monitor E-cadherin (upregulated), N-cadherin, and vimentin (downregulated) via immunofluorescence or qPCR .
  • Functional assays : Transwell migration and wound-healing assays (24 h treatment, 10–50 nM this compound) .

Q. What strategies enhance this compound’s efficacy in resistant tumors, and how can synergism with pathway inhibitors be quantified?

  • Combination therapies :
    • STAT3 silencing : Use shRNA or siRNA transfection (e.g., Eca109 esophageal cancer cells) with 0.28 µM this compound for 24 h. Synergism reduces cell viability by >50% vs. monotherapy .
    • Ultrasound (US) : Apply low-intensity US (1 MHz, 0.5 W/cm²) to improve this compound delivery and ROS-mediated apoptosis in tongue squamous cell carcinoma .
  • Synergy metrics : Calculate combination index (CI) via Chou-Talalay analysis .

Q. How does this compound modulate the bone marrow microenvironment to inhibit osteoclastogenesis and angiogenesis?

  • Osteoclastogenesis :
    • Treat CD14+ monocytes with 50 nM this compound; quantify TRAP+ multinucleated cells and ERK/c-fos/PU.1 pathway inhibition .
  • Angiogenesis :
    • HUVEC tube formation assay : this compound (100 nM, 24 h) disrupts eNOS/Akt signaling, reducing tube length/branching .
    • VEGF ELISA : Measure reduced VEGF secretion in co-cultures of myeloma cells and stromal cells .

Q. What experimental approaches resolve contradictions in this compound’s effects on autophagy versus apoptosis?

  • Dose-dependent assays :
    • Low doses (≤50 nM) induce autophagy (LC3-II accumulation, TEM autophagosome visualization) .
    • High doses (≥100 nM) promote apoptosis (caspase activation, Annexin V/PI positivity) .
  • Pharmacological inhibition : Use chloroquine (autophagy inhibitor) to assess if apoptosis is enhanced .

Q. Methodological Considerations

Q. How should researchers address variability in IC50 values across cell lines (e.g., MM.1S vs. RPMI8226 myeloma cells)?

  • Standardize conditions : Use identical serum concentrations (e.g., 10% FBS), passage numbers, and drug exposure times .
  • Baseline HSP90 client profiling : Quantify HER2, Akt, and RAF1 levels via Western blot to correlate with sensitivity .

Q. What controls are essential when studying this compound’s off-target effects in vivo?

  • Vehicle controls : Use DMSO (≤0.1%) in PBS for injections .
  • Toxicity panels : Monitor liver/kidney function (ALT, BUN) and body weight in treated mice .

Q. How can researchers validate this compound’s impact on endoplasmic reticulum stress (ERS) pathways?

  • Western blotting : Monitor IRE1α, GRP78, and CHOP expression post-treatment (24–48 h) .
  • Pharmacological modulation : Co-treat with ERS inducer thapsigargin (TG) or inhibitor TUDCA to assess apoptosis modulation .

Properties

IUPAC Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRYNYOPQZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025695
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908112-43-6, 945626-71-1
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-2112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.